3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20448960
InChI: InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-15-16-6-5-14-8-10(9)16/h7,14H,5-6,8H2,1-4H3
SMILES:
Molecular Formula: C12H20BN3O2
Molecular Weight: 249.12 g/mol

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

CAS No.:

Cat. No.: VC20448960

Molecular Formula: C12H20BN3O2

Molecular Weight: 249.12 g/mol

* For research use only. Not for human or veterinary use.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine -

Specification

Molecular Formula C12H20BN3O2
Molecular Weight 249.12 g/mol
IUPAC Name 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-15-16-6-5-14-8-10(9)16/h7,14H,5-6,8H2,1-4H3
Standard InChI Key GQPUAELCBPJVSY-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3CNCCN3N=C2

Introduction

Structural Features and Molecular Composition

Core Heterocyclic Framework

The pyrazolo[1,5-a]pyrazine system is a bicyclic structure featuring fused pyrazole and pyrazine rings. The tetrahydropyrazine component introduces partial saturation, reducing ring strain and enhancing conformational flexibility compared to fully aromatic analogs. This saturation may influence binding interactions with biological targets by modulating steric and electronic properties.

The nitrogen-rich environment of the core (four nitrogen atoms across both rings) creates multiple sites for hydrogen bonding and coordination chemistry. This characteristic is critical for interactions with metalloenzymes or receptors requiring nitrogen-mediated binding .

Dioxaborolane Substituent

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group attached at position 3 of the pyrazolo[1,5-a]pyrazine core serves two primary functions:

  • Synthetic Utility: As a boronic ester, it participates in transition-metal-catalyzed cross-coupling reactions, enabling facile derivatization of the core structure.

  • Biological Relevance: Boron-containing compounds increasingly demonstrate therapeutic potential, including protease inhibition and modulation of cellular signaling pathways .

The methyl groups on the dioxaborolane ring enhance steric protection of the boron atom, improving stability against hydrolysis while maintaining reactivity under controlled conditions.

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Pyrazolo[1,5-a]pyrazine Core Construction: Cyclocondensation of 3-aminopyrazole derivatives with 1,3-biselectrophilic reagents under acidic or basic conditions.

  • Boron Introduction: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂).

Recent optimizations employ microwave-assisted synthesis to reduce reaction times from 12–24 hours to 30–60 minutes while maintaining yields above 75%.

Optimization Strategies

  • Catalyst Selection: Palladium-based catalysts (e.g., Pd(OAc)₂) paired with phosphine ligands (XPhos) improve coupling efficiency.

  • Solvent Systems: Mixed solvents like THF/H₂O (4:1) balance solubility and reaction kinetics.

  • Temperature Control: Reactions performed at 80–100°C minimize side product formation.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but poorly soluble in aqueous media (<0.1 mg/mL at pH 7.4).

  • Stability: Stable under inert atmospheres for >6 months at −20°C. Susceptible to hydrolysis in acidic conditions (t₁/₂ = 3 hours at pH 3).

Reactivity Patterns

The compound exhibits three primary reactivity modes:

  • Suzuki-Miyaura Coupling: Boron-mediated cross-coupling with aryl halides (e.g., 4-bromotoluene) yields biaryl derivatives.

  • Electrophilic Aromatic Substitution: Nitration at position 5 of the pyrazine ring under HNO₃/H₂SO₄ conditions .

  • Reductive Amination: Conversion of the tetrahydropyrazine NH group to secondary amines via aldehyde condensation .

Comparative Analysis with Structural Analogs

Compound NameStructural VariationBiological Activity
5-Methyl-3-(dioxaborolanyl)-pyrazolo[1,5-a]pyrazineMethyl at position 5Enhanced metabolic stability (t₁/₂ = 8.7 h vs. 4.2 h)
Pyrazolo[1,5-a]pyrimidine derivativesPyrimidine instead of pyrazine coreCDK4/6 inhibition (IC₅₀ = 11 nM)

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